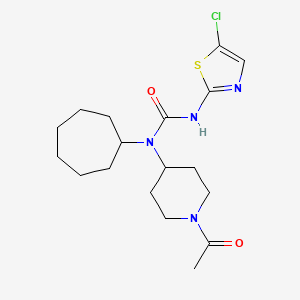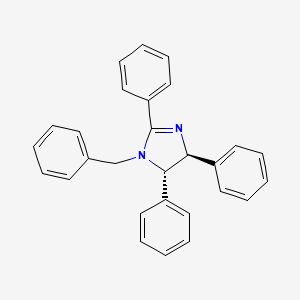
N-(1-Acetylpiperidin-4-yl)-N'-(5-chloro-1,3-thiazol-2-yl)-N-cycloheptylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-Acetylpiperidin-4-yl)-N’-(5-chloro-1,3-thiazol-2-yl)-N-cycloheptylurea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a piperidine ring, a thiazole ring, and a cycloheptyl group, suggests potential biological activity and utility in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Acetylpiperidin-4-yl)-N’-(5-chloro-1,3-thiazol-2-yl)-N-cycloheptylurea typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Derivative: Starting with piperidine, acetylation can be performed using acetic anhydride to obtain 1-acetylpiperidine.
Thiazole Ring Introduction: The thiazole ring can be introduced through a cyclization reaction involving appropriate thioamide and α-haloketone precursors.
Urea Formation: The final step involves the reaction of the piperidine and thiazole derivatives with cycloheptyl isocyanate under controlled conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of such compounds typically
Properties
CAS No. |
920278-62-2 |
|---|---|
Molecular Formula |
C18H27ClN4O2S |
Molecular Weight |
399.0 g/mol |
IUPAC Name |
1-(1-acetylpiperidin-4-yl)-3-(5-chloro-1,3-thiazol-2-yl)-1-cycloheptylurea |
InChI |
InChI=1S/C18H27ClN4O2S/c1-13(24)22-10-8-15(9-11-22)23(14-6-4-2-3-5-7-14)18(25)21-17-20-12-16(19)26-17/h12,14-15H,2-11H2,1H3,(H,20,21,25) |
InChI Key |
WVQNNDFKIMMFLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)N(C2CCCCCC2)C(=O)NC3=NC=C(S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate](/img/structure/B12629194.png)
![[3-(Sulfomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B12629203.png)

![N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12629213.png)
![Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-pyridin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12629214.png)


![6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12629239.png)
![6-Chloro-8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride](/img/structure/B12629246.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B12629256.png)
![N-(4-fluorobenzyl)-Nalpha-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide](/img/structure/B12629259.png)
![4-[(E)-Phenyldiazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B12629275.png)

![Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12629284.png)
